![molecular formula C24H26N4O2S B2691127 N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 438574-71-1](/img/no-structure.png)

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

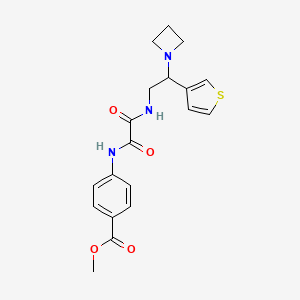

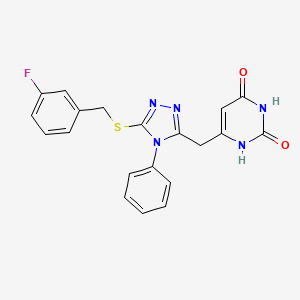

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a useful research compound. Its molecular formula is C24H26N4O2S and its molecular weight is 434.56. The purity is usually 95%.

BenchChem offers high-quality N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Analysis

Researchers have developed various methods to synthesize quinazoline derivatives, including N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, due to their significant pharmacological potential. One approach involves the gold-catalyzed annulation of N-aryl ynamides with benzisoxazoles, which is a method to construct 6H-indolo[2,3-b]quinoline cores. This method has been applied to access naturally occurring alkaloids, demonstrating the synthetic utility of this pathway in generating complex nitrogen-containing heterocycles (Tsai et al., 2018). Another method reported involves the parallel synthesis of N-(4-oxo-2-substituted-4H-quinazolin-3-yl)-substituted sulfonamides, showcasing a general strategy to synthesize a broad range of compounds with diverse substituents in moderate to good yields (Zhou et al., 2004).

Pharmaceutical Applications and Bioactivity

Quinazoline derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties. For instance, sulfonamide-based hybrids, which include quinazoline derivatives, have been identified as possessing activities across various pharmacological domains, such as antibacterial, anti-inflammatory, and anticancer applications (Ghomashi et al., 2022). Moreover, specific quinazoline compounds have demonstrated high anti-monoamine oxidase and antitumor activity, highlighting their potential in developing treatments for neurological disorders and cancer (Markosyan et al., 2015).

Antiviral and Antimicrobial Studies

In the context of emerging infectious diseases, quinazoline derivatives have also been explored for their antiviral properties. A study on antimalarial sulfonamides against COVID-19 showed promising results, indicating the potential of these compounds in addressing global health emergencies (Fahim & Ismael, 2021). Furthermore, novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related quinazolin-4(3H)-ones have been developed as CFM-1 analogs, demonstrating significant anticancer activity and providing insights into the structure-activity relationships crucial for the design of more effective therapeutic agents (Alafeefy et al., 2015).

作用機序

Target of Action

Indole derivatives, which are a significant part of this compound, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that indole derivatives can interact with their targets in various ways, leading to different biological effects .

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

It is known that indole derivatives can have various biological effects, depending on their specific targets and mode of action .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves the condensation of 2-(1H-indol-3-yl)ethanamine with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of hexanoyl chloride to form the final product.", "Starting Materials": [ "2-(1H-indol-3-yl)ethanamine", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "hexanoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-(1H-indol-3-yl)ethanamine with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate 2-(1H-indol-3-yl)ethyl 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylate.", "Step 2: Addition of hexanoyl chloride to the intermediate in the presence of a base such as triethylamine (TEA) to form the final product N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS番号 |

438574-71-1 |

製品名 |

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

分子式 |

C24H26N4O2S |

分子量 |

434.56 |

IUPAC名 |

N-[2-(1H-indol-3-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C24H26N4O2S/c29-22(25-14-13-17-16-26-20-10-5-3-8-18(17)20)12-2-1-7-15-28-23(30)19-9-4-6-11-21(19)27-24(28)31/h3-6,8-11,16,26H,1-2,7,12-15H2,(H,25,29)(H,27,31) |

InChIキー |

LLFIHSWZMQQIOW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2691044.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-fluorophenyl)methyl]amino)acetic acid](/img/structure/B2691051.png)

![Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate](/img/structure/B2691057.png)

![methyl 2-{[({4-methyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B2691059.png)

![6-[(3-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2691064.png)

![N-(2-morpholinoethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2691065.png)